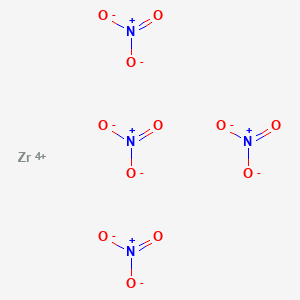
Zirconium nitrate
Overview
Description
Zirconium nitrate is a white crystalline solid . It is an inorganic compound with the chemical formula Zr(NO3)4 . It is soluble in water and is a strong oxidizing agent .
Synthesis Analysis
The anhydrous salt can be made from zirconium tetrachloride reacting with dinitrogen pentoxide . The reaction is as follows: ZrCl4 + 4 N2O5 → Zr(NO3)4 + 4ClNO2 .Molecular Structure Analysis
Zirconium nitrate is a volatile anhydrous transition metal nitrate salt of zirconium with the formula Zr(NO3)4 . It has alternate names of zirconium tetranitrate, or zirconium(IV) nitrate .Chemical Reactions Analysis
Zirconium nitrate is noncombustible, but it will accelerate the burning of combustible materials . If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result .Physical And Chemical Properties Analysis
Zirconium nitrate is a white crystalline solid . It is soluble in water and is noncombustible . It has a molar mass of 339.243591 g/mol .Scientific Research Applications
Nanocatalysis
Zirconia-based nanomaterials, including zirconium nitrate-derived nanoparticles, have found significant applications as nanocatalysts. These materials exhibit remarkable catalytic properties, making them valuable in various chemical reactions. Researchers have optimized synthesis methods to obtain crystalline zirconium oxide nanoparticles with spherical morphologies, enhancing their catalytic efficiency .
Chemical Industry
Zirconium nitrate is involved in the production of various chemicals:
Mechanism of Action
Target of Action
Zirconium nitrate is a volatile anhydrous transition metal nitrate salt of zirconium with the formula Zr(NO3)4 . It is primarily used in the synthesis of zirconia-based nanomaterials . These nanomaterials have found numerous applications as nanocatalysts, nanosensors, adsorbents, and more . Therefore, the primary targets of zirconium nitrate are these nanomaterials.
Mode of Action
Zirconium nitrate acts as a precursor in the synthesis of zirconia nanoparticles . It interacts with other chemicals such as KOH in a co-precipitation method to form crystalline zirconium oxide with spherical morphology . The ratio of zirconium nitrate and KOH is optimized to obtain the desired product .
Biochemical Pathways
It’s known that zirconia-based nanomaterials, synthesized using zirconium nitrate, have exceptional biomedical applications in dentistry and drug delivery . They also exhibit interesting biological properties, such as anti-microbial, antioxidant, and anti-cancer activity .
Pharmacokinetics
It’s known that zirconium nitrate is soluble in water and ethanol , which could potentially influence its bioavailability.
Result of Action
The primary result of zirconium nitrate’s action is the formation of zirconia-based nanomaterials . These nanomaterials have numerous applications, including their use as nanocatalysts, nanosensors, and adsorbents . They also have biomedical applications and exhibit anti-microbial, antioxidant, and anti-cancer activity .
Action Environment
Zirconium nitrate is a volatile substance and decomposes when heated to 100°C . It’s also an oxidizing substance , which means it can cause or contribute to the combustion of other materials. Therefore, the environment in which zirconium nitrate is stored and used can significantly influence its action, efficacy, and stability.
Safety and Hazards
Future Directions
properties
IUPAC Name |
zirconium(4+);tetranitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.Zr/c4*2-1(3)4;/q4*-1;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OERNJTNJEZOPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zr(NO3)4, N4O12Zr | |
| Record name | zirconium(IV) nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049821 | |
| Record name | Zirconium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zirconium nitrate is a white crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a preservative., Colorless to white crystals that absorb moisture from the air; [HSDB] | |
| Record name | ZIRCONIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1500 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at 100 °C | |
| Record name | ZIRCONIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in water, Soluble in alcohol | |
| Record name | ZIRCONIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
greater than 1 at 68 °F (USCG, 1999) | |
| Record name | ZIRCONIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Zirconium nitrate | |
Color/Form |
White, hygroscopic crystals | |
CAS RN |
13746-89-9, 12372-57-5 | |
| Record name | ZIRCONIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4834 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013746899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, zirconium(4+) salt (4:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9049821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium tetranitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.917 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | zirconium tetranitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM TETRANITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L68X591SNQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZIRCONIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the molecular formula and weight of Zirconium nitrate?
A1: While the exact molecular formula of Zirconium nitrate can vary depending on its hydration state, a common form is Zirconium nitrate pentahydrate with the formula Zr(NO3)4·5H2O. Its molecular weight is 429.32 g/mol. []
Q2: How can spectroscopic techniques be used to characterize Zirconium nitrate?
A2: Fourier transform infrared (FTIR) and Raman spectroscopy are valuable tools for characterizing Zirconium nitrate. FTIR analysis can reveal the presence of characteristic functional groups such as nitrate (NO3−) and water (H2O), as well as provide information about hydrogen bonding. Raman spectroscopy can further elucidate the structure and bonding within the compound, including the identification of different types of nitrate groups. []
Q3: Does the structure of Zirconium nitrate change upon heating?
A3: Yes, thermal treatment of Zirconium nitrate leads to structural changes. Studies indicate that progressive heating of basic Zirconium nitrate from 25 to 500°C causes disintegration of the amorphous material, creating spherical particles with intrinsic mesoporosity. Crystallization occurs above 500°C, resulting in the formation of cubic zirconia. []
Q4: How is Zirconium nitrate used to enhance the performance of conversion coatings?
A4: Zirconium nitrate acts as a corrosion inhibitor in conversion coatings. When added to silane-based conversion coatings on galvanized steel, it fills gaps in the coating, forming a protective layer containing ZrO2+. This barrier effect improves the coating's resistance to corrosive media and enhances its overall anti-corrosion performance. [, ]
Q5: Can Zirconium nitrate improve the properties of Aluminum oxide dielectric layers?
A5: Yes, incorporating Zirconium nitrate into aluminum nitrate solutions used for spin-coating Aluminum oxide dielectric layers has been shown to improve their properties. The addition of Zirconium nitrate decreases the precursor's surface energy, improving spreadability and eliminating the need for plasma pre-treatment of substrates. This results in films with enhanced dielectric constants and reduced leakage current densities even at low annealing temperatures. []
Q6: How does Zirconium nitrate contribute to the synthesis of lead zirconate titanate (PZT) thin films?
A6: Zirconium nitrate serves as a zirconium source in the sol-gel synthesis of PZT thin films. Studies demonstrate the importance of adding lead acetate after the reaction of Zirconium nitrate with tetrabutyl titanate in an ethylene glycol system to obtain PZT with precise titanium content. This method, utilizing Zirconium nitrate, results in uniform, dense, and crack-free PZT thin films with enhanced dielectric and ferroelectric properties. [, , ]
Q7: Is Zirconium nitrate utilized in the synthesis of other ceramic materials?
A7: Yes, Zirconium nitrate is a versatile precursor for various ceramic materials. For instance, it has been successfully employed in the preparation of Eu2Zr2O7 nanocrystals via the stearic acid combustion method. This method, utilizing Zirconium nitrate, yields well-defined nanocrystals with controlled size and morphology. []
Q8: What role does Zirconium nitrate play in the preparation of ZrHZSM-5 zeolites?
A8: Zirconium nitrate can be used as a zirconium source in the hydrothermal synthesis of ZrHZSM-5 zeolites. Studies show that the choice of Zirconium source influences the zeolite's physicochemical properties and catalytic performance. ZrHZSM-5 synthesized with Zirconium nitrate exhibits high crystallinity, well-developed structure, and favorable acid site distribution, leading to superior activity, selectivity, and stability in propylene oligomerization. []
Q9: How does Zirconium nitrate influence the phase stabilization of mesoporous Mn-promoted ZrO2?
A9: The choice of Zirconium precursor, including Zirconium nitrate, significantly impacts the structural and textural properties of mesoporous Mn-promoted ZrO2. Using Zirconium nitrate in surfactant-assisted precipitation leads to materials with higher surface areas, narrow pore size distributions, and enhanced stabilization of the tetragonal crystalline phase. []
Q10: Can Zirconium nitrate be used to modify the properties of silica materials?
A10: Yes, Zirconium nitrate can be incorporated into silica matrices to modify their properties. For example, in the preparation of zirconia-doped methylated silica membranes, Zirconium nitrate acts as the zirconium source. This doping strategy improves the membrane's hydrogen permselectivity and hydrothermal stability, making it suitable for applications requiring steam resistance. []
Q11: How does Zirconium nitrate interact in a complex fluid system?
A11: Molecular dynamics simulations of a complex fluid system containing Zirconium nitrate, water, nitric acid, tri-n-butyl phosphate, and n-octane reveal intriguing interactions. The simulations suggest a dynamic equilibrium between cis and trans isomers of the Zirconium nitrate complex. The cis isomer preferentially forms clusters, and as Zirconium concentration increases, the equilibrium shifts towards this isomer. This isomeric interplay may be crucial in understanding liquid-liquid extraction processes involving Zirconium nitrate. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

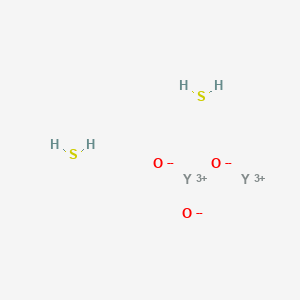


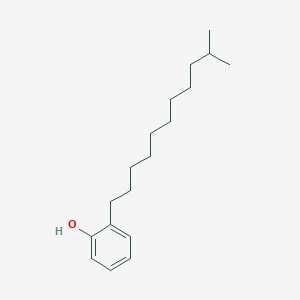
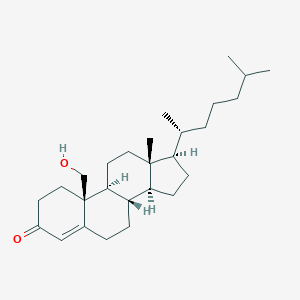

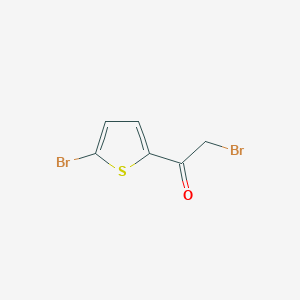

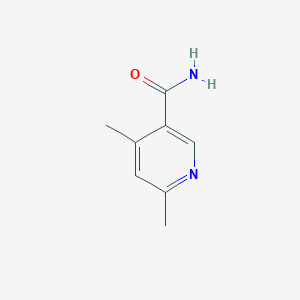



![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)
